N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring, an indazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dimethoxyphenyl Group: This is achieved through a series of substitution reactions, often using reagents like dimethylaminopyridine (DMAP) and anhydrous dichloromethane.
Formation of the Indazole Ring: This step may involve the use of acetyl chloride or benzyl chloride in solvents like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylaminopyridine (DMAP) and anhydrous dichloromethane for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiulcer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide
Uniqueness
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide is unique due to its combination of a triazole ring, an indazole ring, and a dimethoxyphenyl group. This structure provides it with distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C21H22N6O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-27-15-7-5-4-6-14(15)19(26-27)20(28)23-21-22-18(24-25-21)11-9-13-8-10-16(29-2)17(12-13)30-3/h4-8,10,12H,9,11H2,1-3H3,(H2,22,23,24,25,28) |
InChI Key |
OWDPPVJRHRZEPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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